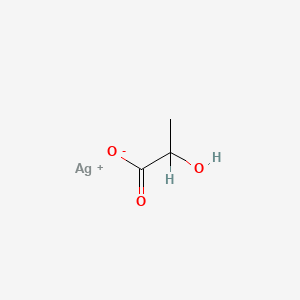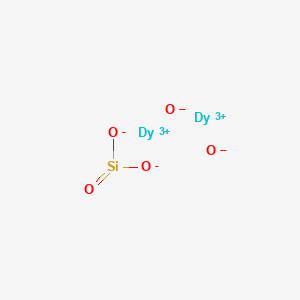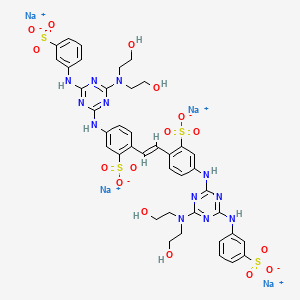
meso-Tetraphenylporphyrin-Ag(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetraphenylporphyrin-Ag(II) is a metalloporphyrin complex where a silver ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a class of organic compounds characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected by methine bridges. These compounds are known for their vibrant colors and are crucial in various biological systems, such as hemoglobin and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by metalation with a silver salt. The Adler-Longo method is commonly used, where pyrrole and benzaldehyde are refluxed in propionic acid, leading to the formation of meso-tetraphenylporphyrin. The resulting porphyrin is then treated with silver acetate or silver nitrate in a suitable solvent to form meso-tetraphenylporphyrin-Ag(II) .
Industrial Production Methods: Industrial production of meso-tetraphenylporphyrin-Ag(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: meso-Tetraphenylporphyrin-Ag(II) can undergo various chemical reactions, including:
Oxidation: The silver center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the silver ion can be replaced by other metal ions or ligands.
Coordination: The porphyrin ring can coordinate with other metal ions or molecules, forming complexes with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or metal salts in a suitable solvent.
Coordination: Coordination reactions often involve the use of metal salts and appropriate solvents to promote complex formation
Major Products:
Oxidation: Oxidized forms of the silver complex.
Substitution: New metalloporphyrin complexes with different metal centers.
Coordination: Various coordination complexes with different ligands
Scientific Research Applications
meso-Tetraphenylporphyrin-Ag(II) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties .
Mechanism of Action
The mechanism of action of meso-tetraphenylporphyrin-Ag(II) involves the interaction of the silver ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The silver ion can also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Co(II)
Comparison: meso-Tetraphenylporphyrin-Ag(II) is unique due to the specific properties imparted by the silver ion. Compared to its zinc, copper, and cobalt counterparts, the silver complex exhibits distinct redox behavior and antimicrobial properties. The choice of metal center can significantly influence the electronic, photophysical, and catalytic properties of the porphyrin complex .
Properties
IUPAC Name |
silver;5,10,15,20-tetraphenylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNONXXAQLKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28AgN4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










